

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dichloro-3-nitrobenzonitrile

Cat. No.: B1308716

[Get Quote](#)

This technical guide provides a comprehensive overview of **2,6-dichloro-3-nitrobenzonitrile**, a versatile chemical intermediate with significant applications in agrochemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Core Compound Properties

2,6-Dichloro-3-nitrobenzonitrile is a chlorinated and nitrated aromatic nitrile. Its molecular structure and properties make it a valuable precursor in the synthesis of more complex molecules.

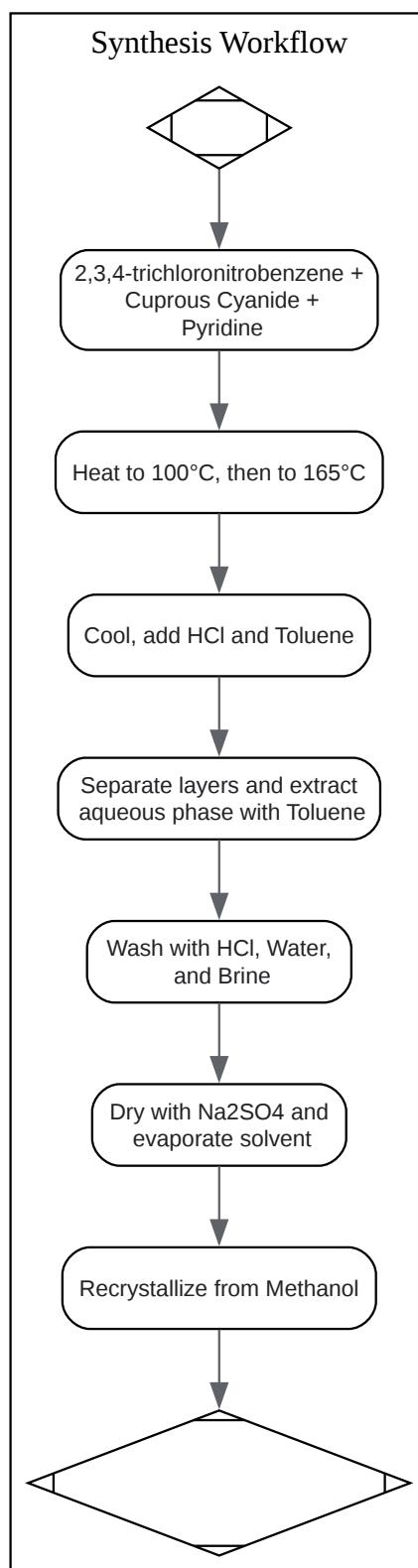
Property	Value
Molecular Formula	C ₇ H ₂ Cl ₂ N ₂ O ₂
Molecular Weight	217.01 g/mol
CAS Number	5866-98-8
Appearance	White to off-white crystalline powder
Melting Point	106-107 °C
Boiling Point	341.7 °C at 760 mmHg
Density	1.6 g/cm ³
Solubility	Insoluble in water, soluble in many organic solvents

Synthesis and Experimental Protocols

The synthesis of **2,6-dichloro-3-nitrobenzonitrile** can be approached through various multi-step procedures. Below is a representative experimental protocol for the synthesis of a related compound, 2,3-dichloro-6-nitrobenzonitrile, which illustrates the chemical principles involved. The synthesis of **2,6-dichloro-3-nitrobenzonitrile** would follow a similar logic, starting from appropriately substituted precursors.

Experimental Protocol: Synthesis of a Dichloronitrobenzonitrile Derivative

This protocol is based on the synthesis of 2,3-dichloro-6-nitrobenzonitrile from 2,3,4-trichloronitrobenzene and provides a framework for the synthesis of related compounds.


Materials:

- 2,3,4-trichloronitrobenzene
- Cuprous cyanide (CuCN)
- Pyridine

- Toluene
- Concentrated Hydrochloric Acid (HCl)
- Sodium Sulfate (Na_2SO_4), anhydrous
- Methanol

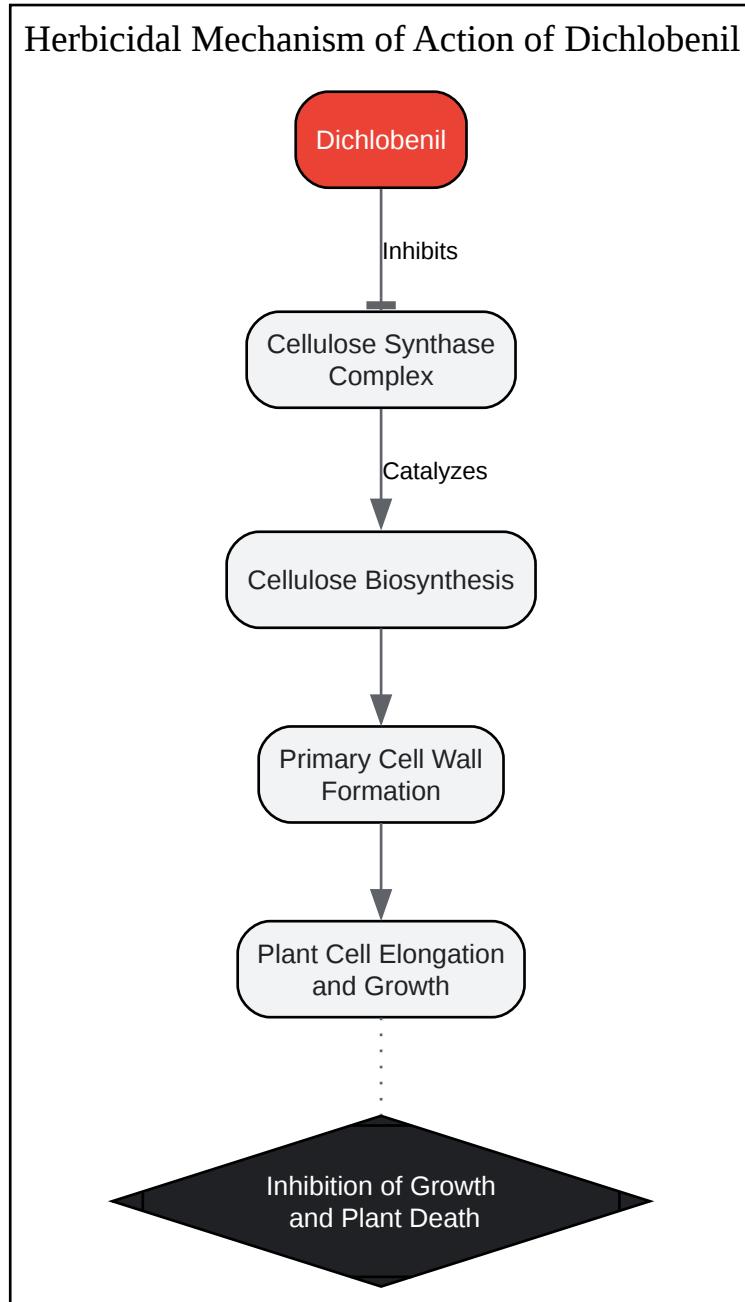
Procedure:

- Under a nitrogen atmosphere, a mixture of 2,3,4-trichloronitrobenzene (1 mole) and cuprous cyanide (1 mole) is prepared.
- Pyridine (0.52 mole) is evenly distributed over the mixture.
- The mixture is heated to 100 °C until it becomes stirrable.
- The stirred mixture is then heated to 165 °C over 1.5 hours and maintained at this temperature for 30 minutes.
- After allowing the dark mixture to cool, concentrated HCl (500 ml) and toluene (250 ml) are added.
- The mixture is stirred vigorously for 1.5 hours.
- The layers are separated, and the aqueous phase is extracted with toluene (3 x 250 ml).
- The combined toluene extracts are washed with concentrated HCl (3 x 250 ml), water (250 ml), and saturated aqueous NaCl (2 x 250 ml).
- The toluene solution is dried over anhydrous Na_2SO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product can be recrystallized from methanol to obtain a purified product of 2,3-dichloro-6-nitrobenzonitrile.

[Click to download full resolution via product page](#)

A representative workflow for the synthesis of a dichloronitrobenzonitrile derivative.

Biological Activity and Applications


2,6-Dichloro-3-nitrobenzonitrile is a key intermediate in the synthesis of various biologically active compounds. Its applications span both the agricultural and pharmaceutical sectors.

Agrochemical Applications

A primary application of this compound is in the synthesis of herbicides. It is a precursor to 2,6-dichlorobenzonitrile (dichlobenil), a potent herbicide.

Mechanism of Action of Dichlobenil:

Dichlobenil functions by inhibiting cellulose biosynthesis in plants.^[1] Cellulose is a critical component of the plant cell wall, providing structural integrity. By disrupting its synthesis, dichlobenil leads to the cessation of cell wall formation, ultimately resulting in the death of young, growing plants.^{[1][2]}

[Click to download full resolution via product page](#)

The inhibitory effect of dichlobenil on plant cellulose synthesis.

Pharmaceutical Research

In the realm of drug development, **2,6-dichloro-3-nitrobenzonitrile** serves as a building block for the synthesis of novel pharmaceutical agents. It has been identified as an intermediate in

the preparation of compounds with potential therapeutic activities, including anti-cancer and antiviral properties. For instance, it is used in the synthesis of inhibitors of HIV replication.[3]

While specific signaling pathways directly targeted by **2,6-dichloro-3-nitrobenzonitrile** in human cells are not yet fully elucidated, the broader class of benzonitrile derivatives has been investigated for anti-cancer effects. Some benzonitrile-containing compounds have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cell lines.[4] Other related nitro-containing compounds are known to exert their biological effects through various mechanisms, including the generation of reactive oxygen species and modulation of key signaling pathways involved in cell survival and proliferation.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling **2,6-dichloro-3-nitrobenzonitrile**. It is harmful if swallowed, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2,6-Dichloro-3-nitrobenzonitrile is a chemical compound with significant utility as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its well-defined chemical properties and reactivity make it a valuable tool for researchers in these fields. Further investigation into the biological activities of its derivatives is likely to uncover new therapeutic and agricultural applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 2. 2,6-Dichlorobenzonitrile Herbicide Intermediate [benchchem.com]
- 3. 2,6-DICHLORO-3-NITROBENZONITRILE | 5866-98-8 [chemicalbook.com]
- 4. Remarkable G2/M phase arrest and apoptotic effect performed by 2-(6-aryl-3-hexen-1,5-diynyl) benzonitrile antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1308716#2-6-dichloro-3-nitrobenzonitrile-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com